CRL-42872

Oral Bioavailability GPIIb/IIIa Antagonist Platelet Aggregation

The compound L-Alanine, 3-(((4-(4-(aminoiminomethyl)phenyl)-2-oxo-1-piperazinyl)acetyl)amino)-N-(phenylsulfonyl)-, monohydrochloride (CAS 256385-24-7), commonly designated CRL-42872 HCl, is a synthetic small molecule belonging to the substituted piperazone class. It functions as an inhibitor of platelet aggregation, with its primary mechanism linked to antagonism of the fibrinogen receptor GPIIb/IIIa (integrin αIIbβ3).

Molecular Formula C22H27ClN6O6S
Molecular Weight 539.0 g/mol
CAS No. 256385-24-7
Cat. No. B1669622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRL-42872
CAS256385-24-7
SynonymsCRL-42872 HCl;  CRL-42872;  CRL 42872;  CRL42872; 
Molecular FormulaC22H27ClN6O6S
Molecular Weight539.0 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1C2=CC=C(C=C2)C(=N)N)CC(=O)NCC(C(=O)O)NS(=O)(=O)C3=CC=CC=C3.Cl
InChIInChI=1S/C22H26N6O6S.ClH/c23-21(24)15-6-8-16(9-7-15)27-10-11-28(20(30)14-27)13-19(29)25-12-18(22(31)32)26-35(33,34)17-4-2-1-3-5-17;/h1-9,18,26H,10-14H2,(H3,23,24)(H,25,29)(H,31,32);1H/t18-;/m0./s1
InChIKeyVRSAYSXUABZTBP-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Alanine Derivative CRL-42872 HCl (CAS 256385-24-7): A Research-Grade Oral Platelet Aggregation Inhibitor


The compound L-Alanine, 3-(((4-(4-(aminoiminomethyl)phenyl)-2-oxo-1-piperazinyl)acetyl)amino)-N-(phenylsulfonyl)-, monohydrochloride (CAS 256385-24-7), commonly designated CRL-42872 HCl, is a synthetic small molecule belonging to the substituted piperazone class [1]. It functions as an inhibitor of platelet aggregation, with its primary mechanism linked to antagonism of the fibrinogen receptor GPIIb/IIIa (integrin αIIbβ3) . The compound is notable for its oral bioavailability, a feature that distinguishes it from many first-generation GPIIb/IIIa antagonists which are restricted to intravenous administration [1].

Why In-Class Substitution of L-Alanine Derivative 256385-24-7 Is Not Advisable


Substituting CRL-42872 (CAS 256385-24-7) with a generic GPIIb/IIIa antagonist or another phenylsulfonyl-piperazine derivative carries significant experimental risk. The GPIIb/IIIa inhibitor class exhibits profound pharmacophore-dependent variations in oral bioavailability, receptor binding kinetics, and off-target effects [1]. While many agents in this class (e.g., abciximab, eptifibatide, tirofiban) are parenteral-only due to peptide or peptidomimetic limitations, CRL-42872 is specifically characterized as an oral platelet aggregation inhibitor [2]. Furthermore, minor structural modifications within the substituted piperazone series can drastically alter selectivity for the activated versus resting conformation of the GPIIb/IIIa receptor, directly impacting the therapeutic window and the risk of paradoxical platelet activation [1]. Without direct comparative data, assuming functional equivalence to analogs like L-750034 or other piperazine-based integrin antagonists is scientifically unsound.

Quantitative Differentiation Evidence for L-Alanine Derivative CRL-42872 HCl (256385-24-7)


Oral Bioavailability vs. Parenteral GPIIb/IIIa Antagonists

CRL-42872 is explicitly designated as an 'oral platelet aggregation inhibitor' [1]. This contrasts sharply with clinically established GPIIb/IIIa antagonists such as abciximab, eptifibatide, and tirofiban, which are restricted to intravenous (IV) administration due to negligible oral bioavailability [2]. The oral activity of CRL-42872 suggests favorable absorption and metabolic stability relative to these IV-only comparators, positioning it as a distinct research tool for studying chronic oral antiplatelet regimens in preclinical models.

Oral Bioavailability GPIIb/IIIa Antagonist Platelet Aggregation

Structural Specificity: Carbamimidoyl-Piperazinone Scaffold vs. Piperidine Analogs

The core scaffold of CRL-42872 incorporates a 2-oxo-1-piperazinyl (piperazinone) ring linked to a 4-carbamimidoylphenyl (amidinophenyl) group . This differs from other GPIIb/IIIa antagonists like L-750034, which utilizes a piperazinyl benzoyl amide linkage, or the piperidine-based N(alpha)-tosyl-(3-amidinophenyl)alanine piperidide [1]. In the broader GPIIb/IIIa field, the substitution of a piperidine ring for a piperazinone ring has been shown to alter the conformational equilibrium of the receptor and influence the binding kinetics to the RGD recognition site [2]. While direct comparative binding data for CRL-42872 against these specific analogs is not available in the public domain, the structural divergence at the central heterocycle is a critical determinant of pharmacophore geometry and cannot be assumed to yield equivalent biological outcomes.

Structure-Activity Relationship GPIIb/IIIa Antagonist Piperazinone

Optimal Research Applications for L-Alanine Derivative CRL-42872 HCl (256385-24-7)


Preclinical Models of Chronic Thrombosis Requiring Oral Dosing

This compound is the appropriate choice for investigators conducting long-term efficacy studies in rodent or other small animal models of arterial thrombosis or restenosis where daily oral gavage is required. Its classification as an oral platelet aggregation inhibitor [1] allows for the establishment of sustained systemic exposure without the confounding stress and infection risk associated with chronic intravenous catheterization required for parenteral GPIIb/IIIa antagonists.

Pharmacological Differentiation of GPIIb/IIIa Antagonist Chemotypes

CRL-42872 serves as a key reference standard for medicinal chemistry programs aimed at dissecting the structure-activity relationships (SAR) of non-peptide GPIIb/IIIa antagonists. Its unique combination of a piperazinone core and phenylsulfonyl-protected L-alanine moiety provides a distinct pharmacophore template for comparative binding and functional assays against other series, such as the piperidine-acetic acid derivatives or the classic RGD-mimetics.

In Vitro Studies of Integrin αIIbβ3 Conformational States

Based on the known mechanism of the substituted piperazone class, which involves inhibition of fibrinogen binding to the GPIIb/IIIa receptor [2], CRL-42872 is a relevant tool for investigating the dynamics of integrin activation and outside-in signaling in isolated human platelets or platelet-rich plasma (PRP). It can be used in aggregometry assays to probe the specific effects of small-molecule antagonists on ADP, collagen, or thrombin-induced platelet activation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRL-42872

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.